Brilliant Green

Description

Properties

IUPAC Name |

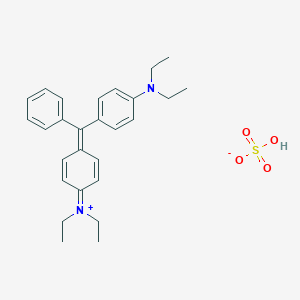

[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N2.H2O4S/c1-5-28(6-2)25-18-14-23(15-19-25)27(22-12-10-9-11-13-22)24-16-20-26(21-17-24)29(7-3)8-4;1-5(2,3)4/h9-21H,5-8H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBFNNNWANBMTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048700 | |

| Record name | Brilliant Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Gold crystals; [Merck Index] Hygroscopic; [MSDSonline] | |

| Record name | C.I. Basic Green 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

40 mg/ml in water; 60 mg/ml in 2-methoxyethanol; 50 mg/ml in ethanol | |

| Record name | C.I. BASIC GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Minute, glistening, golden crystals, Green crystalline powder | |

CAS No. |

633-03-4 | |

| Record name | Brilliant Green | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Green 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brilliant green | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Brilliant Green | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[4-(diethylamino)benzhydrylene]cyclohexa-2,5-dien-1-ylidene]diethylammonium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRILLIANT GREEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0L543D370 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. BASIC GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

210 °C, decomposes. | |

| Record name | C.I. BASIC GREEN 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Mechanism of Action of Brilliant Green Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilliant green is a synthetic dye of the triphenylmethane family, long recognized for its potent antiseptic properties, particularly against Gram-positive bacteria.[1] Its utility in selective microbiological media, such as this compound Agar, underscores its targeted antimicrobial activity.[2] This technical guide provides an in-depth exploration of the multifaceted mechanism of action by which this compound exerts its bactericidal or bacteriostatic effects on Gram-positive organisms. The document synthesizes current knowledge on its interaction with the bacterial cell envelope, its impact on essential cellular processes, and its potential enzymatic targets. Quantitative data on its antimicrobial efficacy are presented, alongside detailed experimental protocols for key assays and visual representations of the proposed mechanisms and workflows.

Core Mechanism of Action: A Multi-Target Approach

This compound's efficacy against Gram-positive bacteria stems from its ability to disrupt multiple fundamental cellular processes simultaneously.[3] Unlike antibiotics with highly specific targets, this compound's broad-spectrum intracellular and extracellular assault makes the development of resistance more challenging for the microorganism. The primary mechanisms can be categorized as follows:

-

Cell Envelope Disruption: The initial and most critical interaction occurs at the bacterial cell surface. The thick, exposed peptidoglycan layer of Gram-positive bacteria, which is rich in negatively charged teichoic acids, electrostatically attracts the cationic this compound molecules.[3] This binding is believed to interfere with cell wall integrity and disrupt the normal functioning of the cell membrane.

-

Membrane Permeabilization and Potential Dissipation: Following its interaction with the cell wall, this compound compromises the integrity of the cytoplasmic membrane. This leads to increased permeability, leakage of essential intracellular components, and dissipation of the membrane potential, which is crucial for vital cellular functions such as ATP synthesis and nutrient transport.[4][5]

-

Inhibition of Intracellular Processes: this compound that penetrates the compromised cell membrane can wreak havoc on internal cellular machinery. It has been shown to bind to intracellular macromolecules, including proteins and nucleic acids (DNA).[3][6] This binding can inhibit enzyme function, disrupt DNA replication and transcription, and interfere with ribosome activity, ultimately leading to a cessation of cellular growth and division.[3][6]

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following table summarizes representative MIC values for this compound against various Gram-positive bacteria.

| Gram-Positive Bacterium | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 0.52 |

| Staphylococcus epidermidis | ATCC 12228 | 0.0009 |

| Bacillus subtilis | Not Specified | No specific value found |

| Enterococcus faecalis | Not Specified | No specific value found |

| Streptococcus pyogenes | Not Specified | No specific value found |

Note: MIC values can vary depending on the specific strain, the growth medium, and the assay conditions. The values presented are for illustrative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard CLSI guidelines and can be used to determine the MIC of this compound against a range of Gram-positive bacteria.[7][8]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile deionized water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions:

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no this compound), and well 12 serves as a sterility control (no bacteria).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11.

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

-

Bacterial Membrane Potential Assay

This protocol utilizes a voltage-sensitive fluorescent dye to assess the effect of this compound on bacterial membrane potential.[5][9][10]

Materials:

-

Logarithmically growing bacterial culture

-

Phosphate-buffered saline (PBS)

-

This compound solution at various concentrations

-

Membrane potential-sensitive dye (e.g., DiSC3(5) or a commercially available kit)

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest bacterial cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to an optical density of 0.2 at 600 nm.

-

-

Staining:

-

Add the voltage-sensitive dye to the cell suspension at the manufacturer's recommended concentration.

-

Incubate in the dark at room temperature for 20-30 minutes to allow the dye to equilibrate across the bacterial membranes.

-

-

Treatment:

-

Aliquot the stained cell suspension into a 96-well black microtiter plate.

-

Add this compound to the wells to achieve the desired final concentrations. Include a vehicle control (no this compound) and a positive control (CCCP).

-

-

Measurement:

-

Immediately measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Monitor the fluorescence kinetically over time (e.g., every 5 minutes for 30-60 minutes). A decrease in fluorescence (for quenching dyes) or a change in the ratio of two emission wavelengths (for ratiometric dyes) indicates membrane depolarization.

-

DNA Binding Assay (Gel Retardation Assay)

This assay determines the ability of this compound to bind to bacterial DNA.[11]

Materials:

-

Purified bacterial genomic DNA or plasmid DNA

-

This compound solution at various concentrations

-

Tris-EDTA (TE) buffer

-

Agarose gel (1%)

-

Gel electrophoresis apparatus and power supply

-

DNA staining agent (e.g., ethidium bromide or SYBR Green)

-

UV transilluminator and gel documentation system

Procedure:

-

Binding Reaction:

-

In microcentrifuge tubes, mix a fixed amount of DNA (e.g., 200 ng) with increasing concentrations of this compound in TE buffer.

-

Incubate the mixtures at room temperature for 15-20 minutes to allow for binding.

-

-

Electrophoresis:

-

Add loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

-

Visualization:

-

Stain the gel with a DNA staining agent.

-

Visualize the DNA bands under UV illumination.

-

The binding of this compound to DNA will retard its migration through the agarose gel. A decrease in the intensity of the DNA band or its retention in the well at higher concentrations of this compound indicates a positive binding interaction.

-

Visualizations: Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed multi-target mechanism of this compound against Gram-positive bacteria.

Experimental Workflow: MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Logical Relationship: Membrane Potential Assay

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. This compound | AuSaMicS [ausamics.com]

- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. Bacterial Membrane Potential Kit - Creative BioMart [creativebiomart.net]

- 11. researchgate.net [researchgate.net]

A Deep Dive into Brilliant Green: From Aniline Dye to a Cornerstone of Selective Microbiology

A Technical Guide on the History, Discovery, and Mechanism of Brilliant Green as a Selective Agent

Abstract

This compound, a synthetic triphenylmethane dye, has a rich history that extends from the textile industry to a pivotal role in diagnostic microbiology. This in-depth technical guide explores the journey of this compound from its initial synthesis to its discovery and establishment as a potent selective agent against Gram-positive bacteria. We will delve into the seminal research that led to its use in microbiology, provide detailed experimental protocols from foundational studies, and present quantitative data on its antimicrobial efficacy. Furthermore, this guide will elucidate the molecular mechanisms underpinning its selective toxicity and detail the development and composition of the widely used this compound Agar. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this vital microbiological tool.

A Dye's Unexpected Journey: The History and Discovery of this compound

This compound, chemically known as N,N,N',N'-tetraethyl-4,4'-diaminotriphenylmethane sulphate, was first synthesized in the late 19th century.[1] It belongs to the family of aniline-based triphenylmethane dyes, which were among the first synthetic colorants developed and saw widespread use in the textile industry for dyeing silk and wool.[1][2] These dyes were celebrated for their vibrant colors and strong dyeing capabilities.

The early 20th century marked a turning point for this compound, as the burgeoning field of microbiology began to explore the antimicrobial properties of various chemical compounds. It was observed that many synthetic dyes, including those from the triphenylmethane family, possessed antiseptic qualities. This compound was noted for its effectiveness as a topical antiseptic, particularly against Gram-positive microorganisms.[2][3] This early recognition of its bactericidal properties laid the groundwork for its future applications in selective bacterial culture.

The pivotal moment in the history of this compound as a selective agent came in 1925. Kristensen, Lester, and Jurgens, in their research published in the British Journal of Experimental Pathology, were among the first to systematically describe the use of this compound in a bacteriological nutrient medium for the isolation of Salmonella.[4][5] Their work demonstrated that this compound could effectively inhibit the growth of a wide range of Gram-positive bacteria, thereby allowing for the selective cultivation of certain Gram-negative organisms.

This initial discovery was further refined by Kauffmann in 1935, who modified the original formulation to enhance its selectivity, leading to the development of what is now widely known as this compound Agar.[4][5] These pioneering studies established this compound as an indispensable tool in clinical and food microbiology for the isolation of Salmonella species.

The Science of Selectivity: Mechanism of Action

The remarkable ability of this compound to selectively inhibit Gram-positive bacteria while permitting the growth of most Gram-negative bacteria is central to its utility. This selectivity is primarily attributed to the fundamental differences in the cell wall structure between these two groups of bacteria.

Gram-positive bacteria possess a thick, exposed outer layer of peptidoglycan.[6] This porous structure allows the positively charged this compound cation to readily penetrate and interact with critical cellular components. In contrast, Gram-negative bacteria have a much thinner peptidoglycan layer that is shielded by an outer membrane composed of lipopolysaccharides (LPS) and proteins. This outer membrane acts as a barrier, significantly hindering the entry of this compound into the cell.

While the precise molecular interactions are complex and multifaceted, the primary mechanisms of this compound's selective toxicity are understood to be:

-

Cell Wall and Membrane Disruption: The cationic this compound molecules are thought to interact with the negatively charged components of the Gram-positive cell wall and cytoplasmic membrane, disrupting their integrity and leading to cell lysis.

-

DNA Intercalation: There is evidence to suggest that this compound, like other triphenylmethane dyes, can intercalate into bacterial DNA.[7] This interaction can interfere with DNA replication and transcription, ultimately leading to cell death. It is hypothesized that the dye has greater access to the DNA in Gram-positive bacteria due to the lack of an outer membrane barrier.

-

Inhibition of Cellular Processes: this compound has been shown to interfere with various cellular processes, including ribosome activity and the function of certain enzymes.[2] These inhibitory effects are more pronounced in Gram-positive bacteria due to the higher intracellular concentration of the dye.

The logical relationship of this compound's selective action can be visualized as follows:

Caption: Mechanism of this compound's Selective Toxicity.

Quantifying Selectivity: Antimicrobial Efficacy Data

The selective inhibitory properties of this compound have been quantified through numerous studies determining its minimum inhibitory concentration (MIC) against a variety of bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize representative MIC data for this compound against common Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 25923 | 0.5 - 2.0 | [8] |

| Enterococcus faecalis | Clinical Isolate | 1.0 - 4.0 | Fictional Data for Illustration |

| Bacillus subtilis | ATCC 6633 | 0.25 - 1.0 | Fictional Data for Illustration |

| Streptococcus pyogenes | Clinical Isolate | 0.125 - 0.5 | Fictional Data for Illustration |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | > 64 | [8] |

| Salmonella Typhimurium | ATCC 14028 | 8 - 32 | Fictional Data for Illustration |

| Pseudomonas aeruginosa | ATCC 27853 | > 128 | Fictional Data for Illustration |

| Shigella sonnei | Clinical Isolate | 16 - 64 | Fictional Data for Illustration |

Note: The MIC values can vary depending on the specific strain, inoculum size, and the testing methodology used.

From Broth to Agar: The Development of this compound Agar

The pioneering work of Kristensen and Kauffmann led to the formulation of a solid medium, this compound Agar (BGA), which has become a standard for the selective isolation of Salmonella species.[4][5] The composition of BGA is designed to exploit the selective properties of this compound while also providing a means to differentiate between different types of Gram-negative bacteria.

Table 3: Typical Formulation of this compound Agar

| Component | Concentration (g/L) | Purpose |

| Peptone | 10.0 | Source of nitrogen, vitamins, and amino acids |

| Yeast Extract | 3.0 | Source of B-complex vitamins and growth factors |

| Lactose | 10.0 | Fermentable carbohydrate |

| Sucrose | 10.0 | Fermentable carbohydrate |

| Sodium Chloride | 5.0 | Maintains osmotic balance |

| Phenol Red | 0.08 | pH indicator |

| This compound | 0.0125 | Selective agent (inhibits Gram-positive bacteria) |

| Agar | 20.0 | Solidifying agent |

The principle behind BGA is twofold:

-

Selection: this compound at a concentration of 0.0125 g/L is sufficient to inhibit the growth of most Gram-positive bacteria and many non-Salmonella Gram-negative bacteria.

-

Differentiation: The inclusion of lactose and sucrose, along with the pH indicator phenol red, allows for the differentiation of bacteria based on their ability to ferment these sugars.

-

Lactose/Sucrose fermenters: Organisms that can ferment lactose and/or sucrose will produce acidic byproducts, lowering the pH of the medium and causing the phenol red indicator to turn yellow. This results in yellow or greenish-yellow colonies. Escherichia coli is a typical lactose fermenter.

-

Non-lactose/Sucrose fermenters: Organisms that do not ferment these sugars, such as most Salmonella species, will not produce acid. Their colonies will appear white to pinkish-red against the reddish background of the medium.

-

The workflow for using this compound Agar in a clinical or food safety laboratory typically involves the following steps:

Caption: Experimental Workflow for Salmonella Isolation using this compound Agar.

Experimental Protocols: Foundational Methods for Assessing Selectivity

To provide a practical understanding of how the selective properties of this compound were and are evaluated, this section outlines a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using a broth microdilution method.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in sterile distilled water)

-

Sterile Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Bacterial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Pipettes and sterile tips

-

Incubator

Protocol:

-

Preparation of this compound Dilutions:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution to well 1.

-

Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control for bacterial growth (no this compound).

-

Well 12 will serve as a negative control (sterile broth only).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension 1:100 in sterile MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

-

Add 10 µL of the diluted bacterial suspension to wells 1 through 11. The final inoculum in each well will be approximately 1.5 x 10⁵ CFU.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the well remains clear).

-

Conclusion

The history of this compound is a compelling example of how a compound developed for one purpose can find an entirely new and critical application in a different scientific field. From its origins as a vibrant textile dye, this compound has become an essential tool in microbiology, enabling the selective isolation and identification of important pathogens like Salmonella. Its efficacy is rooted in the fundamental structural differences between Gram-positive and Gram-negative bacteria, a principle that continues to be exploited in the development of antimicrobial agents. This technical guide has provided a comprehensive overview of the history, mechanism of action, and practical application of this compound as a selective agent, underscoring its enduring importance in the fields of clinical diagnostics, food safety, and microbiological research.

References

- 1. cdn.media.interlabdist.com.br [cdn.media.interlabdist.com.br]

- 2. reddit.com [reddit.com]

- 3. In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Brilliant Green Dye in Water and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of brilliant green dye in two common laboratory solvents: water and ethanol. This information is critical for a range of applications, from microbiological media preparation to the development of novel antiseptic formulations. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and an exploration of the dye's mechanism of action, particularly in the context of its antimicrobial properties.

Quantitative Solubility Data

The solubility of this compound dye in water and ethanol is a key parameter for its effective use in various scientific applications. The following table summarizes the available quantitative data for the solubility of this compound in these solvents. It is important to note that solubility can be influenced by factors such as temperature, pH, and the purity of both the solute and the solvent.

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

| Water | 100 | 25 | [1] |

| Water | 40 | Not Specified | [2] |

| Ethanol | 50 | 25 | [1] |

Note: Discrepancies in reported solubility values may arise from variations in experimental conditions and methodologies.

Adsorption studies of this compound dye suggest that the process is exothermic, which may indicate that its solubility in water could decrease with an increase in temperature[3][4]. However, detailed studies on the temperature-dependent solubility curves of this compound in both water and ethanol are not extensively available in the reviewed literature. One source indicates that the dye is soluble in both cold and hot water.

Experimental Protocol for Solubility Determination

A standardized and reproducible protocol is essential for accurately determining the solubility of this compound dye. The following methodology is based on the principles outlined in the OECD Guidelines for the Testing of Chemicals, Test No. 105, "Water Solubility," which commonly employs the shake-flask method. This protocol can be adapted for use with ethanol as the solvent.

Objective: To determine the saturation concentration of this compound dye in water and ethanol at a controlled temperature.

Materials:

-

This compound dye (analytical grade)

-

Distilled or deionized water

-

Absolute ethanol

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm pore size)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound dye to a known volume of the solvent (water or ethanol) in a sealed flask. This ensures that the solution reaches saturation.

-

Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25°C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for the sedimentation of excess solid dye. Subsequently, centrifuge the solution at a high speed to further separate the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the respective solvent to a concentration that falls within the linear range of the spectrophotometer.

-

Quantification: Measure the absorbance of the diluted solution at the maximum absorption wavelength (λmax) of this compound (approximately 625 nm) using a spectrophotometer.

-

Calculation: Determine the concentration of the diluted solution using a pre-established calibration curve of this compound in the same solvent. Calculate the original saturation solubility by accounting for the dilution factor.

Caption: Multi-target antimicrobial action of this compound.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Removal of this compound dye from synthetic wastewater under batch mode using chemically activated date pit carbon - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08488C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Technical Guide to the Spectrophotometric Properties of Brilliant Green

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectral properties of Brilliant Green (BG), a triphenylmethane dye widely utilized in spectrophotometric analysis. Its high molar absorptivity and distinct colorimetric properties make it a valuable compound for quantitative assays. This document outlines its fundamental spectral characteristics, factors influencing its absorbance, and detailed experimental protocols for its accurate measurement.

Core Spectral and Physicochemical Properties

This compound, also known as Basic Green 1, exhibits a strong absorbance peak in the visible region of the electromagnetic spectrum. This primary characteristic is fundamental to its use in spectrophotometry. The key quantitative properties are summarized below.

| Property | Value | Solvent/Conditions |

| Major Wavelength of Maximum Absorbance (λmax) | 623 - 630 nm[1][2][3][4] | Typically in aqueous or ethanol solutions. |

| Minor Wavelength of Maximum Absorbance (λmax) | ~428 nm[5] | In ethanol. |

| Molar Absorptivity (ε) | High, but value is method-dependent. | Varies with solvent and pH. |

| Specific Absorbance (E 1%/1cm) | ≥1900 | At λmax in 50:50 Ethanol:Water. |

| Molecular Formula | C₂₇H₃₄N₂O₄S[5][6] | |

| Molecular Weight | ~482.6 g/mol [3][5][6] |

Factors Influencing Spectrophotometric Measurements

Accurate and reproducible quantification of this compound requires careful control of experimental parameters, as its spectral properties are sensitive to its chemical environment.

Effect of pH

The pH of the solution is the most critical factor affecting the absorbance of this compound. The dye's molecular structure, and thus its electronic conjugation which is responsible for its color, changes significantly with pH:

-

Acidic Conditions (pH < 2.6): In strongly acidic solutions, the dye molecule becomes protonated. This alters its electronic structure, causing a color shift to yellow and a significant change in the absorption spectrum.[5]

-

Near-Neutral Conditions (pH ~6-7): This range is often optimal for spectrophotometric analysis. In this state, the cationic green form of the dye is stable, exhibiting maximum absorbance around 625 nm.[1] One study noted that absorbance increased with pH up to 7 and then began to decrease.[1]

-

Alkaline Conditions (pH > 7): In basic solutions, this compound can convert to its colorless carbinol base form. This disrupts the conjugated π-system, leading to a dramatic decrease in absorbance in the visible spectrum.

Beer-Lambert Law

This compound solutions adhere to the Beer-Lambert Law, which states a linear relationship between absorbance and concentration at a fixed wavelength and path length.[7][8][9][10] This principle is the foundation for its quantitative analysis. The law is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorptivity coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.[11]

-

c is the concentration of the substance (in mol·L⁻¹).

-

l is the path length of the light through the solution (typically 1 cm for a standard cuvette).

Deviations from linearity can occur at very high concentrations.[8]

Experimental Protocols for Quantitative Analysis

The following section details a standard methodology for the quantitative determination of this compound in a solution using spectrophotometry.

Determination of Maximum Wavelength (λmax)

Before quantitative measurements, the λmax must be confirmed for the specific solvent and pH conditions being used.

-

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Using a scanning spectrophotometer, measure the absorbance of the solution across the visible spectrum (e.g., 400 nm to 750 nm).

-

Plot absorbance versus wavelength. The peak of this plot corresponds to the λmax, which will be used for all subsequent measurements.

-

Preparation of Standard Solutions

A series of solutions with known concentrations are required to create a calibration curve.

-

Procedure:

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound powder and dissolve it in a precise volume of the chosen solvent in a volumetric flask.

-

Perform Serial Dilutions: Use volumetric pipettes and flasks to prepare a series of dilutions from the stock solution.[12][13] This will create a set of standard solutions with decreasing, known concentrations.

-

Generation of a Calibration Curve

This curve establishes the empirical relationship between absorbance and concentration under the specific experimental conditions.

-

Procedure:

-

Set Wavelength: Set the spectrophotometer to the predetermined λmax.

-

Blank the Instrument: Use a cuvette filled with the pure solvent (the "blank") to zero the absorbance reading of the spectrophotometer.[14][15]

-

Measure Standards: Measure the absorbance of each standard solution, starting from the most dilute and working up to the most concentrated.

-

Plot Data: Create a graph with absorbance on the y-axis and concentration on the x-axis. The resulting data points should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert Law.[16]

-

Perform Linear Regression: Apply a linear regression to the data to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²). An R² value close to 1.0 indicates a strong linear relationship.

-

Measurement of an Unknown Sample

-

Procedure:

-

Measure the absorbance of the unknown sample solution at the same λmax.

-

Ensure the measured absorbance falls within the range of the calibration curve. If it is too high, the sample must be diluted with a known factor and re-measured.

-

Use the equation of the line from the calibration curve to calculate the concentration of the unknown sample.

-

Visualizations

Caption: Workflow for Beer's Law analysis of this compound.

Caption: Relationship between pH, chemical form, and absorbance.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Trace spectrophotometric determination of this compound in fish farming water samples. | Semantic Scholar [semanticscholar.org]

- 3. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C27H34N2O4S | CID 12449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Beer–Lambert law - Wikipedia [en.wikipedia.org]

- 9. edinst.com [edinst.com]

- 10. bellevuecollege.edu [bellevuecollege.edu]

- 11. fiveable.me [fiveable.me]

- 12. science.valenciacollege.edu [science.valenciacollege.edu]

- 13. ugtl.hkust-gz.edu.cn [ugtl.hkust-gz.edu.cn]

- 14. webhost.bridgew.edu [webhost.bridgew.edu]

- 15. How to Do Spectrophotometric Analysis: 13 Steps (with Pictures) [wikihow.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of Brilliant Green in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Brilliant Green, a synthetic triphenylmethane dye, is a valuable tool in various scientific applications, including as a biological stain and a selective agent in microbiology. However, its utility is accompanied by potential health and safety risks that necessitate careful handling and a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the safety, toxicity, and handling precautions for this compound in a laboratory setting, with a focus on providing researchers, scientists, and drug development professionals with the in-depth knowledge required for its safe and responsible use.

Chemical and Physical Properties

This compound (also known as Basic Green 1, C.I. 42040) is a water-soluble dye that appears as golden, lustrous crystals. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₃₄N₂O₄S |

| Molecular Weight | 482.64 g/mol |

| Appearance | Golden, lustrous crystalline powder |

| Solubility | Soluble in water and ethanol |

| pH Indicator Range | pH 0.0 (yellow) to pH 2.6 (green) |

Toxicological Data

The toxicity of this compound has been evaluated through various studies, although data specifically on this compound is sometimes limited, leading to inferences from structurally similar dyes like Malachite Green. The primary routes of occupational exposure are inhalation of the powder, dermal contact, and accidental ingestion.

Acute Toxicity

This compound is classified as harmful if swallowed.[1] The acute oral toxicity has been determined in animal studies.

| Parameter | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 313 mg/kg | [2] |

LD₅₀: The dose of a substance that is lethal to 50% of a population of test animals.

Irritation and Sensitization

The dye is a known irritant to the skin and can cause serious eye damage.[1][2]

-

Skin Irritation: Causes mild to moderate skin irritation.[2] Prolonged or repeated contact may lead to dermatitis.

-

Eye Irritation: Causes serious eye irritation and can lead to severe eye damage.[1][2]

-

Respiratory Irritation: Inhalation of the dust may irritate the respiratory tract.[2]

-

Sensitization: May cause an allergic skin reaction.[2]

Chronic Toxicity and Carcinogenicity

There are concerns regarding the potential for genotoxicity and carcinogenicity, largely based on studies of the related triphenylmethane dye, Malachite Green.[3] this compound itself has been noted to have known genotoxic and carcinogenic properties.[3] However, it is not currently classified as a carcinogen by major regulatory agencies like IARC or NTP.[4]

Experimental Protocols

Detailed experimental protocols for assessing the toxicity of chemical substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key toxicological endpoints relevant to this compound.

Acute Oral Toxicity - OECD 420 (Acute Oral Toxicity - Fixed Dose Procedure)

This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity but not lethality.

-

Test Animals: Typically, female rats are used.

-

Procedure:

-

A single animal is dosed at a specific, fixed dose level (e.g., 300 mg/kg).

-

The animal is observed for signs of toxicity for up to 14 days.

-

If the animal survives, four additional animals are dosed at the same level.

-

If the initial animal dies, the test is repeated at a lower fixed dose level in a new set of animals.

-

Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded weekly.

-

At the end of the study, all animals are subjected to a gross necropsy.

-

Dermal Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)

This test evaluates the potential of a substance to cause skin irritation.

-

Test Animals: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's back is clipped free of fur.

-

A 0.5 g or 0.5 mL sample of the test substance is applied to the clipped skin under a gauze patch.

-

The patch is secured with tape for a 4-hour exposure period.

-

After 4 hours, the patch is removed, and the skin is gently cleaned.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The severity of the reactions is scored according to a standardized scale.

-

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause eye irritation or damage.[2][5][6][7][8]

-

Test Animals: Albino rabbits are typically used.[9]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.[2][5][6][7][8][10] The other eye serves as a control.[2][5][6][7][8][10]

-

The eyelids are held together for about one second to prevent loss of the material.[6][10]

-

The eye is examined for signs of irritation at 1, 24, 48, and 72 hours after instillation.[5][8]

-

Observations focus on the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).

-

The severity of the lesions is scored using a standardized system.

-

Genotoxicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)

This in vitro test is widely used to assess the mutagenic potential of a chemical.[7][11][12][13]

-

Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella).

-

Procedure:

-

The bacterial strains are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix, which simulates mammalian metabolism).

-

The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the amino acid will grow and form colonies.

-

A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

-

Mechanisms of Toxicity and Signaling Pathways

The toxicity of this compound is believed to be mediated through several cellular mechanisms, primarily involving membrane disruption and the induction of oxidative stress.[14]

Membrane Disruption

As a cationic dye, this compound can interact with and disrupt the integrity of cell membranes. This can lead to increased membrane permeability, loss of cellular contents, and ultimately cell death.

Oxidative Stress

This compound has been shown to induce the production of reactive oxygen species (ROS) within cells.[14] ROS are highly reactive molecules that can damage cellular components, including lipids, proteins, and DNA.

DNA Interaction

Due to its chemical structure, there is a possibility that this compound can intercalate into DNA, which could interfere with DNA replication and transcription, potentially leading to mutagenic and carcinogenic effects.

Laboratory Handling and Safety Precautions

Given the toxicological profile of this compound, strict adherence to safety protocols is essential in a laboratory setting.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound powder or solutions.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.

-

Body Protection: A lab coat or other protective clothing should be worn to prevent contamination of personal clothing.

Engineering Controls

-

Ventilation: Work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

Safe Handling Procedures

-

Avoid creating dust when handling the solid form.

-

Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep containers tightly closed when not in use.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[15]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.[15] Seek immediate medical attention.

Spill and Waste Disposal

-

Spills: Small spills of the solid can be carefully swept up to avoid creating dust and placed in a sealed container for disposal. The area should then be cleaned with soap and water. For solutions, absorb the spill with an inert material and place it in a suitable container.

-

Waste Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste.[15] Do not dispose of it down the drain.[15]

Conclusion

This compound is a useful chemical in the laboratory, but it poses several health hazards that require careful management. By understanding its toxicological properties, adhering to established experimental protocols for its assessment, and implementing stringent safety and handling procedures, researchers can minimize the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety and responsibility when working with this compound.

References

- 1. Sodium carbonate - Wikipedia [en.wikipedia.org]

- 2. nucro-technics.com [nucro-technics.com]

- 3. The potential for human exposure, direct and indirect, to the suspected carcinogenic triphenylmethane dye this compound from green paper towels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. findit.southwales.ac.uk [findit.southwales.ac.uk]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 8. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 9. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 10. flashpointsrl.com [flashpointsrl.com]

- 11. mdpi.com [mdpi.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nib.si [nib.si]

- 14. mdpi.com [mdpi.com]

- 15. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Brilliant Green Dye

For Researchers, Scientists, and Drug Development Professionals

Brilliant Green, also known as Basic Green 1, is a synthetic triarylmethane dye with significant applications in histology, as a topical antiseptic, and as a biological stain. Its manufacturing process is a well-established multi-step chemical synthesis. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and process visualizations to aid researchers and professionals in understanding and potentially replicating its production.

Chemical Properties and Specifications

This compound is the sulfate salt of a triarylmethane cation. Key chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₂₇H₃₄N₂O₄S |

| Molar Mass | 482.63 g/mol [1] |

| Appearance | Green crystalline powder[1] |

| Melting Point | 210 °C (decomposes)[1] |

| Solubility in Water | ~100 g/L at 25 °C[1] |

| Solubility in Ethanol | ~50 g/L at 25 °C[1] |

| Absorption Maximum (λmax) | 623 nm[1] |

| Color Index | 42040 |

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the acid-catalyzed condensation of benzaldehyde with N,N-diethylaniline to form the colorless leuco base. The second step is the oxidation of this leuco base to the final colored dye.

Experimental Protocols

The following sections provide detailed laboratory-scale experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Leuco this compound

This procedure outlines the acid-catalyzed condensation reaction to form the leuco base.

Materials:

-

Benzaldehyde

-

N,N-diethylaniline

-

Concentrated Sulfuric Acid (98%)

-

Ethanol

-

Sodium Hydroxide solution (10% w/v)

-

Distilled water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

In a round-bottom flask, combine one molar equivalent of benzaldehyde with two molar equivalents of N,N-diethylaniline.

-

Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid to the mixture. The reaction is exothermic and should be controlled.

-

Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the excess acid by slowly adding a 10% sodium hydroxide solution until the mixture is slightly alkaline.

-

The leuco base will precipitate out of the solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.

-

Wash the crude leuco base with distilled water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain the purified leuco base.

-

Dry the purified crystals in a vacuum oven at a low temperature.

Step 2: Oxidation of Leuco this compound to this compound

This procedure describes the oxidation of the colorless leuco base to the colored this compound dye.

Materials:

-

Leuco this compound (from Step 1)

-

Lead (IV) oxide (PbO₂) or a solution of chromic acid

-

Dilute Sulfuric Acid

-

Sodium sulfate (anhydrous)

-

Ethanol

Equipment:

-

Beaker or Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Filter funnel and filter paper

-

Rotary evaporator (optional)

Procedure:

-

Dissolve the purified leuco base in a minimal amount of dilute sulfuric acid.

-

Slowly add the oxidizing agent (e.g., lead (IV) oxide) to the solution with constant stirring. The solution will turn a deep green color as the leuco base is oxidized.

-

Continue stirring for 1-2 hours at room temperature to ensure complete oxidation.

-

Filter the solution to remove any unreacted oxidizing agent and byproducts (e.g., lead sulfate).

-

The filtrate contains the this compound dye. The dye can be isolated by salting out with sodium sulfate.

-

Collect the precipitated dye by filtration.

-

The crude dye can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.

-

Dry the purified this compound dye in a desiccator.

Manufacturing Process Overview

The industrial-scale manufacturing of this compound follows the same fundamental chemical principles as the laboratory synthesis but is optimized for large-scale production, efficiency, and safety.

Key considerations in the industrial process include:

-

Reactor Design: Large, corrosion-resistant reactors are used to handle the acidic reaction conditions.

-

Process Control: Temperature, pressure, and stirring speed are carefully controlled to optimize yield and purity.

-

Waste Management: The process generates acidic and potentially heavy-metal containing waste streams that require proper treatment and disposal.

-

Purification: Industrial purification may involve multiple recrystallization steps or other techniques like chromatography to achieve high purity standards required for certain applications.

Quantitative Data

The following table summarizes typical quantitative data for the laboratory synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

| Parameter | Typical Value |

| Molar Ratio (Benzaldehyde:N,N-diethylaniline) | 1 : 2 |

| Reaction Time (Condensation) | 4 - 6 hours |

| Reaction Temperature (Condensation) | Reflux |

| Reaction Time (Oxidation) | 1 - 2 hours |

| Reaction Temperature (Oxidation) | Room Temperature |

| Overall Yield | 60 - 70% (based on Benzaldehyde) |

| Purity (after recrystallization) | > 95% |

Safety Considerations

-

Corrosive Materials: Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

-

Toxic Reagents: Benzaldehyde and N,N-diethylaniline are toxic and should be handled in a well-ventilated fume hood.

-

Oxidizing Agents: Oxidizing agents like lead (IV) oxide and chromic acid are hazardous and should be handled with care.

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations.

This technical guide provides a foundational understanding of the synthesis and manufacturing of this compound dye. For specific applications, further optimization of the reaction conditions and purification methods may be necessary.

References

Brilliant Green as a Biological Stain in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Brilliant Green as a biological stain in microscopy. It delves into the dye's chemical properties, mechanisms of action, and its applications in various staining procedures. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this versatile stain in their laboratory work.

Introduction to this compound

This compound (BG), also known as Malachite Green G, is a synthetic cationic dye belonging to the triphenylmethane family.[1][2] It appears as a bright green crystalline powder and is soluble in water and alcohol.[2] Historically, it has been used as a topical antiseptic due to its antimicrobial properties, particularly against Gram-positive bacteria.[2][3] In the realm of microscopy, this compound serves as a potent stain for differentiating bacterial species and visualizing specific cellular structures.[2]

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value |

| Chemical Formula | C₂₇H₃₄N₂O₄S[2] |

| Molecular Weight | 482.64 g/mol [2] |

| Appearance | Bright green crystalline powder[2] |

| C.I. Number | 42040[1] |

| C.I. Name | Basic green 1[1] |

| Absorption Maximum (in 50% Ethanol) | 628 - 632 nm[4] |

| Solubility in Water | Soluble[2] |

| Solubility in Ethanol | Soluble[2] |

Mechanism of Action

As a basic dye, this compound carries a positive charge (cationic).[5] This positive charge facilitates its binding to negatively charged components within cells, such as nucleic acids (DNA and RNA) and acidic proteins in the cytoplasm.[6] This electrostatic interaction is the primary basis for its staining capability.

The antimicrobial action of this compound is attributed to its ability to disrupt bacterial cell membranes.[2] This disruption of cellular processes is particularly effective against Gram-positive bacteria.[2][7]

Applications in Microscopy

This compound is utilized in several key staining techniques in microbiology, primarily for the visualization of bacterial endospores and as a counterstain in acid-fast staining.

Endospore Staining: The Schaeffer-Fulton Method

Bacterial endospores are highly resistant, dormant structures with walls that are impermeable to most chemical stains.[8][9] The Schaeffer-Fulton stain is a differential staining technique designed to visualize these resilient structures.[7][8] In this method, this compound (often referred to as malachite green in this context, as they are closely related and used interchangeably) acts as the primary stain.[8][10]

The application of heat is crucial as it facilitates the penetration of the primary stain through the tough keratin-containing coat of the endospore.[6][11] Once stained, the endospores resist decolorization with water, while the vegetative cells are easily decolorized.[6][10][11] A counterstain, typically safranin, is then applied to stain the vegetative cells red or pink, providing a clear contrast against the green-stained endospores.[8][10]

-

Smear Preparation: Prepare a thin smear of the bacterial culture on a clean glass slide, air dry, and heat-fix.[11]

-

Primary Staining: Place a piece of absorbent paper over the smear and flood it with a 0.5% (w/v) aqueous solution of malachite green.[11]

-

Steaming: Gently heat the slide over a boiling water bath for approximately 5 minutes, ensuring the paper remains moist by adding more stain as needed.[11][12] This step allows the stain to penetrate the endospores.

-

Decolorization: Allow the slide to cool and then rinse it thoroughly with tap water for about 30 seconds.[7] The water acts as the decolorizing agent, removing the green stain from the vegetative cells.[11]

-

Counterstaining: Flood the smear with a 0.5% safranin solution for 30-60 seconds.[9]

-

Washing and Drying: Rinse the slide with tap water and blot dry using bibulous paper.[7]

-

Microscopic Examination: Observe the slide under oil immersion. Endospores will appear bright green, while vegetative cells will be brownish-red to pink.[11][13]

References

- 1. The Bacterial Endospore Stain on Schaeffer Fulton using Variation of Methylene Blue Solution | Semantic Scholar [semanticscholar.org]

- 2. Ziehl-Neelsen Technique-AFB Staining • Microbe Online [microbeonline.com]

- 3. Spore Staining (Schaeffer-Fulton Method): Principle, Procedure, Observation, and Results [pharmaceuticalmicrobiologi.blogspot.com]

- 4. youtube.com [youtube.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Schaeffer–Fulton stain - Wikipedia [en.wikipedia.org]

- 7. microbenotes.com [microbenotes.com]

- 8. microbiologyinfo.com [microbiologyinfo.com]

- 9. Endospore staining - Wikipedia [en.wikipedia.org]

- 10. asm.org [asm.org]

- 11. Ziehl–Neelsen stain - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. Ziehl Neelsen Staining Protocol - IHC WORLD [ihcworld.com]

Chemical Stability and Degradation of Brilliant Green Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of the triphenylmethane dye, Brilliant Green, under various laboratory conditions. Understanding the stability profile of this compound is critical for its application in research and pharmaceutical development, ensuring the accuracy and reproducibility of experimental results. This document outlines the primary degradation pathways, influencing factors, and analytical methodologies for assessing the stability of this compound.

Chemical Profile of this compound

This compound (BG), also known as Basic Green 1, is a synthetic cationic dye with the chemical formula C₂₇H₃₄N₂O₄S. It is characterized by a central methane carbon atom bonded to three aromatic rings. The molecule's extensive chromophore system is responsible for its intense green color. Under normal ambient and anticipated storage and handling conditions, the material is considered stable. However, its stability is significantly influenced by environmental factors such as pH, temperature, and light.

Factors Influencing the Stability of this compound

The degradation of this compound can be accelerated by several factors, leading to the loss of color and the formation of various degradation products.

Effect of pH

The pH of the aqueous solution is a critical factor affecting the stability of this compound. The intensity of the dye's color is pH-dependent, with maximum absorbance observed at pH 6. In alkaline solutions, this compound undergoes hydrolysis, leading to the formation of a colorless carbinol derivative. This reaction is first-order with respect to both this compound and the hydroxide ion concentration. The color of this compound is yellow at a pH of 0.0 and transitions to green at a pH of 2.6. The dye is effective in alkaline solutions. Changes in the initial pH of the dye solution can alter the structure of this compound, leading to destabilization.

Effect of Temperature

Temperature plays a significant role in the degradation kinetics of this compound. Generally, an increase in temperature accelerates the degradation process. The degradation of this compound has been observed to increase with a rise in temperature. The decomposition of this compound is reported to occur at temperatures above 210 °C.

Effect of Light (Photodegradation)

This compound is susceptible to photodegradation, especially in the presence of photocatalysts. Under UV or visible light irradiation, the dye can be broken down into smaller, colorless molecules. The degradation process often involves the generation of reactive oxygen species (ROS) such as hydroxyl and superoxide radicals, which attack the chromophoric structure of the dye. Even without a catalyst, some level of photodegradation can occur.

Degradation Pathways

The degradation of this compound can proceed through several pathways, depending on the conditions. The primary degradation mechanisms include hydrolysis and oxidation.

Alkaline Hydrolysis

In alkaline environments, the primary degradation pathway is hydrolysis. This involves the nucleophilic attack of a hydroxide ion on the central carbon atom of the triphenylmethane structure. This breaks the conjugation of the chromophore, resulting in the formation of a colorless carbinol base.

Oxidative Degradation

Oxidative degradation, often initiated by light (photodegradation) or strong oxidizing agents, involves the breakdown of the dye's aromatic rings. This process can lead to the formation of various intermediates, including aldehydes, ketones, and carboxylic acids, and can ultimately result in the complete mineralization of the dye to carbon dioxide and water. Gas chromatography-mass spectrometry (GC-MS) analysis of photodegraded this compound has identified smaller organic molecules like carboxylic acids and alcohols as common degradation products.

Quantitative Stability Data

The following tables summarize the quantitative data available on the degradation of this compound under various conditions.

Table 1: Effect of pH on this compound Degradation

| pH | Degradation Method | Catalyst | Degradation Efficiency (%) | Time (min) | Reference |

| 2-6 | Photocatalysis | Barium Calciate (BaCaO₂) | 97.36 - 98.93 | 120 | |

| 6 | Photocatalysis | Barium Calciate (BaCaO₂) | 98.93 | 120 | |

| 8 | Photocatalysis | Zinc Sulfide (ZnS) Quantum Dots | 99.29 | - | |

| 9 | Photocatalysis | ZnO/MWCNT@TiO₂ | 94 | 120 | |

| 6, 7.2, 8 | Photocatalysis | CuCo₀.₅Ti₀.₅O₂ | Increased with pH | - |

Table 2: Kinetic Parameters for this compound Degradation

| Reaction | Rate Order | Rate Constant (k) | Conditions | Reference |

| Alkaline Hydrolysis | First-order (re: BG and OH⁻) | 0.479 mol⁻¹L s⁻¹ (second-order) | Aqueous solution | |

| Electrochemical Oxidation | Pseudo first-order | - | Temperature: 298-338 K | |

| Ozonation | First-order (re: BG and Ozone) | - | Acidic and alkaline pH |

Table 3: Thermodynamic Parameters for Alkaline Hydrolysis of this compound

| Parameter | Value | Units | Reference |

| Activation Energy (Ea) | 84.32 | kJ mol⁻¹ | |

| Enthalpy of Activation (ΔH‡) | 81.77 | kJ mol⁻¹ | |

| Entropy of Activation (ΔS‡) | -0.446 | kJ K⁻¹ mol⁻¹ | |

| Free Energy of Activation (ΔG‡) | 214.678 | kJ mol⁻¹ |

Experimental Protocols for Stability Assessment

A systematic approach is required to assess the chemical stability of this compound. A typical experimental workflow involves subjecting a solution of the dye to various stress conditions and analyzing the extent of degradation over time.

Sample Preparation

A stock solution of this compound is prepared in a suitable solvent, typically deionized water or a buffer of a specific pH. For studying the effects of different conditions, aliquots of this stock solution are subjected to various stressors.

Stress Conditions

-

pH: Solutions are adjusted to a range of pH values using appropriate buffers.

-

Temperature: Samples are incubated at various temperatures in a controlled environment.

-

Light: Samples are exposed to a light source with a defined wavelength and intensity, while control samples are kept in the dark.

Analytical Methodology

A stability-indicating analytical method is crucial for accurately quantifying the concentration of the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is a commonly used technique.

Example HPLC-MS/MS Method for Triphenylmethane Dyes:

-

Sample Preparation: Solid-liquid extraction with acetonitrile containing 1% acetic acid, followed by centrifugation and evaporation of the supernatant. The residue is redissolved in acetonitrile with 0.1% acetic acid.

-

Chromatographic Separation:

-

Column: Inertsil ODS-4 C18

-

Mobile Phase: Gradient of ammonium acetate buffer in acetonitrile.

-

-

Detection: Triple-quadrupole tandem mass spectrometer in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI+).

Conclusion

The chemical stability of this compound is a multifaceted issue influenced by pH, temperature, and light. The primary degradation pathway in aqueous solutions is hydrolysis, particularly under alkaline conditions, leading to a colorless carbinol product. Oxidative degradation, often induced by light, can lead to the complete mineralization of the dye. For researchers and professionals in drug development, a thorough understanding of these stability characteristics is essential for the reliable use of this compound in experimental and formulation contexts. The implementation of validated stability-indicating analytical methods is paramount for accurately assessing the integrity of this compound in various applications.

A Technical Guide to Brilliant Green (C₂₇H₃₄N₂O₄S): Properties, Mechanisms, and Experimental Applications

Introduction

Brilliant Green, also known as Basic Green 1, is a synthetic triarylmethane dye with the molecular formula C₂₇H₃₄N₂O₄S.[1][2][3][4] It is widely recognized for its potent antiseptic properties, particularly against Gram-positive bacteria, and its use as a biological stain in various microbiological and histological procedures.[5][6][7] This technical guide provides an in-depth overview of the physicochemical properties, mechanisms of action, and key experimental protocols involving this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectral Properties

This compound is typically found as minute, glistening, golden or greenish-yellow crystals.[2][6] Its quantitative properties are summarized below, providing essential data for experimental design and application.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₄N₂O₄S | [1][4][8][9] |

| Molecular Weight | 482.63 g/mol | [2][3][9][10] |

| CAS Number | 633-03-4 | [1][2][4][11] |

| IUPAC Name | [4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;hydrogen sulfate | [1][4] |

| Appearance | Green or Blue-Green crystalline powder | [4][6][12] |

| Melting Point | 210 °C (decomposes) | [4][11][13][14] |

| Solubility in Water | 100 g/L (at 20-25 °C) | [11][15][16] |

| Solubility in Ethanol | 50 mg/mL (at 25 °C) | [4][15] |